(2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include the role or potential uses of the compound in various fields such as medicine, industry, or research .
Molecular Structure Analysis
Molecular structure analysis involves techniques such as X-ray crystallography or electron microscopy to determine the arrangement of atoms within the molecule. Spectroscopic methods like nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy can also provide information about the molecule’s structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying its spectral properties, such as its UV-Vis, IR, or NMR spectra .Scientific Research Applications
Crystal Packing and Molecular Interactions
The compound exhibits unique crystal packing properties. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a related compound, uses rare N⋯π and O⋯π interactions, as well as C–H⋯N and C–H⋯O hydrogen bonds, forming a zigzag double-ribbon structure (Zhang, Wu, & Zhang, 2011).
Synthesis of Heterocycles
The reactivity of chloroacetylated β-enamino compounds, closely related to the compound , was studied for the synthesis of heterocyclic compounds. These compounds have potential applications in the development of novel pharmaceuticals (Braibante et al., 2002).
Anticancer Drug Development
Organotin(IV) complexes with amino acetate functionalized Schiff base, similar in structure to the compound, have been synthesized and characterized. These complexes showed significant cytotoxicity against various human tumor cell lines, highlighting their potential as anticancer drugs (Basu Baul et al., 2009).
Antibacterial and Antioxidant Properties
Metal(II) complexes of Schiff base ligands, structurally similar to the compound, were synthesized and shown to possess notable antibacterial and antioxidant activities. Such complexes could have applications in the development of new antibacterial agents and antioxidants (Ejidike & Ajibade, 2015).
UV-Vis Absorption and Phosphorescence Studies
Studies on complexes containing structural analogs of the compound demonstrated their utility in understanding UV-visible absorption and phosphorescence spectra, which is valuable in the fields of material science and photophysics (Brahim, 2019).
HIV-Protease Assay Development
Derivatives of the compound have been employed in the development of sequence-specific chromogenic protease substrates, enabling spectrophotometric detection of HIV-protease activity. This application is crucial for the advancement of HIV research and therapy (Badalassi et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(Z)-2-amino-3-[1-(4-phenoxyphenyl)ethylideneamino]but-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-13(22-18(12-20)17(21)11-19)14-7-9-16(10-8-14)23-15-5-3-2-4-6-15/h2-10H,21H2,1H3/b18-17-,22-13? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICZMWDPGWIUQC-DGVOEJPESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(=C(C#N)N)C#N)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N/C(=C(/C#N)\N)/C#N)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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